![molecular formula C16H18N4 B2738385 2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2415565-68-1](/img/structure/B2738385.png)
2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
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Description
“2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” is a complex organic compound. It’s part of a class of compounds known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine and benzene . Pyrimidines have a wide range of pharmacological activities and are used in the design of many medicinal compounds .
Synthesis Analysis
The synthesis of such compounds often involves reactions with hydrazonoyl halides and alkyl carbothioates . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” can be complex and varied. For example, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” can be determined using various techniques. For example, its melting point can be determined, and its solubility in various solvents can be tested .Mechanism of Action
The mechanism of action of “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” and similar compounds can vary depending on their biological activity. For instance, some pyrimidine derivatives are known to block hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate .
Future Directions
The future directions for research into “2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole” and similar compounds are vast. Given their wide range of biological activities, these compounds could be further explored for potential therapeutic applications . Additionally, new synthetic routes could be developed to improve the efficiency of their synthesis .
properties
IUPAC Name |
2-phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-2-5-15(6-3-1)19-9-13-11-20(12-14(13)10-19)16-17-7-4-8-18-16/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVDSFPEAJMXSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=CC=CC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{5-Phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine |
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